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Compound of Interest

Compound Name: 1,5-Bis(4-bromophenoxy)pentane

Cat. No.: B046976 Get Quote

An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane

This technical guide provides a comprehensive overview of 1,5-bis(4-
bromophenoxy)pentane, including its chemical structure, nomenclature, a detailed

experimental protocol for its synthesis, and a discussion of its potential biological activities

based on structurally related compounds. This document is intended for researchers, scientists,

and professionals in the fields of chemistry and drug development.

Chemical Identity and Nomenclature
Common Name: 1,5-bis(4-bromophenoxy)pentane

IUPAC Name: 1,1'-[pentane-1,5-diylbis(oxy)]bis(4-bromobenzene)

Chemical Structure:

Molecular Formula: C₁₇H₁₈Br₂O₂
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Molecular Weight: 414.13 g/mol

CAS Number: Not assigned.

Predicted Physicochemical Properties
Quantitative data for 1,5-bis(4-bromophenoxy)pentane is not readily available in the

literature. The following table summarizes predicted properties based on computational models

and data from structurally analogous compounds.

Property Predicted Value Notes and References

Physical State Solid

Based on the high molecular

weight and symmetrical

structure.

Melting Point >100 °C

Estimated based on similar

diaryl ethers and the presence

of heavy bromine atoms which

increase intermolecular forces.

Boiling Point >400 °C at 760 mmHg

Estimated using computational

models. High boiling point is

expected due to molecular size

and polarity.

Solubility

Insoluble in water; Soluble in

organic solvents like

Dichloromethane, Chloroform,

and Ethyl Acetate.

Typical for nonpolar aromatic

ethers.

LogP (Octanol-Water Partition

Coefficient)
~6.5

Predicted using computational

software, indicating high

lipophilicity.

Synthesis: Experimental Protocol
The synthesis of 1,5-bis(4-bromophenoxy)pentane can be achieved via a Williamson ether

synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this
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case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which

then acts as a nucleophile to displace the bromide ions from 1,5-dibromopentane in a double

SN2 reaction.

Reaction Scheme:

2 eq. 4-bromophenol + 1 eq. 1,5-dibromopentane + 2 eq. Base → 1,5-bis(4-
bromophenoxy)pentane + 2 eq. Salt + 2 eq. H₂O

Materials and Reagents:

4-Bromophenol

1,5-Dibromopentane

Potassium Carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (CH₂Cl₂)

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Hexane

Ethyl Acetate

Procedure:

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic

stirrer and a reflux condenser, add 4-bromophenol (2.0 equivalents), anhydrous potassium

carbonate (2.2 equivalents), and anhydrous N,N-dimethylformamide (DMF, 100 mL).
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Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the

formation of the potassium 4-bromophenoxide.

Addition of Alkyl Halide: Add 1,5-dibromopentane (1.0 equivalent) to the reaction mixture

dropwise over 15 minutes.

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this

temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room

temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

dichloromethane (3 x 100 mL).

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium

bicarbonate (2 x 100 mL), followed by brine (1 x 100 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of hexane and ethyl acetate as the eluent to yield the pure 1,5-bis(4-
bromophenoxy)pentane.

Potential Biological Activity
While no specific biological activities have been reported for 1,5-bis(4-
bromophenoxy)pentane, the chemical structure suggests potential areas for investigation

based on related compounds.

Antimicrobial Activity: Brominated aromatic compounds, particularly polybrominated diphenyl

ethers (PBDEs) isolated from marine sponges, have demonstrated significant antimicrobial

activity.[4] These compounds are effective against various strains of bacteria, including drug-
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resistant ones. The presence of the 4-bromophenoxy moiety in the target molecule suggests

it could exhibit similar antibacterial properties.

Cytotoxicity: Some bis-alkoxy compounds have been investigated for their cytotoxic effects

against cancer cell lines.[5][6][7] The lipophilic nature of 1,5-bis(4-bromophenoxy)pentane
could facilitate its passage through cell membranes, a key characteristic for potential

cytotoxic agents.

Further research is required to determine the specific biological activities and any potential

therapeutic applications of this compound.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,5-bis(4-
bromophenoxy)pentane.
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Caption: Synthetic route for 1,5-bis(4-bromophenoxy)pentane.

General Experimental Logic
The diagram below outlines a logical workflow for the comprehensive evaluation of a novel

synthetic compound like 1,5-bis(4-bromophenoxy)pentane.
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Caption: Workflow for evaluation of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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